n-Methyl-1-(3-methyl-1h-pyrazol-5-yl)methanamine dihydrochloride
Overview
Description
N-Methyl-1-(3-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride (NMP), also known as N-methyl-1-pyrazole-5-methanamine dihydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline powder with a melting point of 190-192 °C, and a specific gravity of 1.36 g/cm3. NMP is a pyrazole derivative, a type of heterocyclic compound, which is composed of a five-membered ring containing three carbon atoms and two nitrogen atoms. NMP is used in various scientific research applications, such as the synthesis of various organic compounds, and as a reagent in biochemical and physiological studies.
Scientific Research Applications
Organic Synthesis
The compound can be used in the synthesis of other complex organic molecules. For instance, it has been used in the ambient-temperature synthesis of novel (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine . This synthesis was achieved by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
Drug Intermediate Synthesis
The compound can serve as an intermediate in the synthesis of various drugs. A preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) piperazine has been reported, which uses similar compounds as starting materials . This method avoids the use of highly toxic or expensive reagents, has short reaction steps, good safety, and is suitable for large-scale industrial production .
Heterocyclic Compound Synthesis
The compound can be used in the synthesis of nitrogen-containing heterocyclic compounds . These compounds have a wide range of applications in pharmaceutical chemistry and organic synthesis .
Biological Activities
Pyrazole and its derivatives, which include this compound, have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities .
Material Science
5-Aminopyrazole, a derivative of pyrazole, has been extensively employed as an important aza-heterocyclic template for the preparation of a variety of bicyclic N-heterocycles with interesting applications in medicinal chemistry and material science .
Synthesis of N-Pyrazolyl Imines
The compound can be used in the synthesis of N-pyrazolyl imines . These imines have been employed in aza-Diels–Alder cycloaddition reactions using electrophilic α-oxoketene and aryne intermediates for the expeditious syntheses of pyrazolopyrid-4-ones and isoquinolines .
properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-3-6(4-7-2)9-8-5;;/h3,7H,4H2,1-2H3,(H,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHYOIDMBVLNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1238870-77-3 | |
Record name | N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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